molecular formula C11H18O4 B1429557 cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid CAS No. 847416-52-8

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

Cat. No. B1429557
M. Wt: 214.26 g/mol
InChI Key: ZNUHNXJFVFZURM-UHFFFAOYSA-N
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Description

“Cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 847416-52-8 . It has a molecular weight of 214.26 and its IUPAC name is (1s,3s)-3-(2-(tert-butoxy)-2-oxoethyl)cyclobutane-1-carboxylic acid . The compound is a white solid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14)/t7-,8+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 214.26 .

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Scale-Up Synthesis and Material Application

Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid using continuous photo flow chemistry. This compound serves as a significant building block in the preparation of various biologically active compounds and materials containing cyclobutane ring systems labeled with deuterium atoms. The authors also discussed its application in the synthesis of drug candidate compounds for quantitative mass spectrometry analyses in pharmacokinetic studies, emphasizing its relevance in material sciences and nonclinical research Yamashita, Nishikawa, & Kawamoto, 2019.

Synthesis of Stereoisomers for Material Sciences

Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. They demonstrated the possibility of obtaining pure cis or trans acid through simple adjustments in reaction conditions. These stereoisomers, which represent unnatural amino acids, have significance in the synthesis of materials and potentially in other scientific domains Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013.

Material Synthesis from Furfural-Derived Compounds

Wang et al. (2018) discussed the preparation of a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) from a furfural-derived compound. This compound exhibited significant stability in various conditions and was recognized for its potential as a unique, semirigid diacid building block in material science. The study also touched on its use in synthesizing green polymers and as a cross-linker for biobased epoxy, demonstrating its broad applications in the field of sustainable materials Wang, Elliott, Wang, Setien, Puttkammer, Ugrinov, Lee, Webster, & Chu, 2018.

Application in Polymer Synthesis

Rorrer, Dorgan, Vardon, Martinez, Yang, and Beckham (2016) incorporated cis,cis-Muconic acid, a biologically derived dicarboxylic acid, into polyesters for the synthesis of unsaturated polyester resins. This application highlighted the potential of cis-structured compounds in polymer synthesis and material engineering, offering an alternative to traditional chemical processes Rorrer, Dorgan, Vardon, Martinez, Yang, & Beckham, 2016.

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUHNXJFVFZURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

CAS RN

847416-52-8
Record name (1s,3s)-3-[2-(tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-(tert-butoxy)-2-oxoethylidene)cyclobutanecarboxylic acid (3.4 g, 16.02 mmol) and 10% palladium-carbon (100 mg, 0.94 mmol, 50%, wet) in MeOH (30 mL) was stirred at room temperature for 5 hr under hydrogen atmosphere (1 atm). The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 30→100% ethyl acetate/hexane) to give 3-(2-(tert-butoxy)-2-oxoethyl)cyclobutanecarboxylic acid (3.40 g, 15.87 mmol, 99%) as a colorless oil.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 2
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 3
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 4
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 5
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 6
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

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